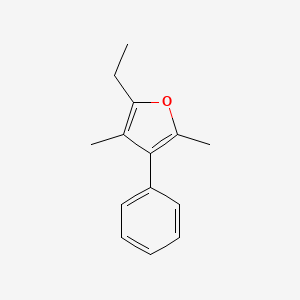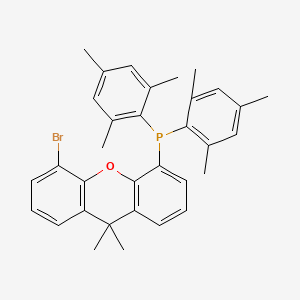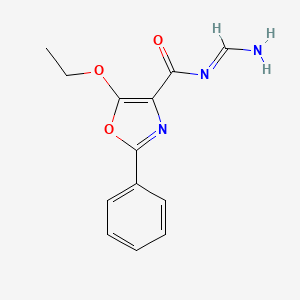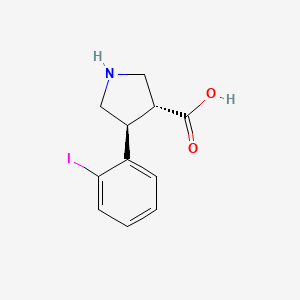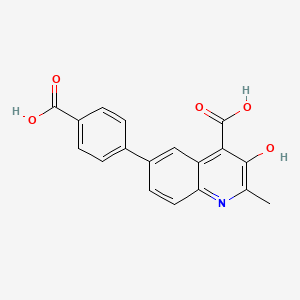
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a carboxyphenyl group and additional carboxylic acid and hydroxyl functional groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-carboxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Functional Group Modifications: The hydroxyl and carboxylic acid groups can be introduced through subsequent reactions, such as hydroxylation and carboxylation, using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of quinoline-4,6-dicarboxylic acid derivatives
Reduction: Formation of quinoline-4,6-dimethanol derivatives
Substitution: Formation of nitro or halogenated quinoline derivatives
Aplicaciones Científicas De Investigación
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the carboxyphenyl and hydroxyl groups, resulting in different chemical and biological properties.
6-Hydroxyquinoline: Lacks the carboxyphenyl and additional carboxylic acid groups, leading to different reactivity and applications.
4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but lacks the quinoline core, resulting in different chemical behavior and uses.
Uniqueness
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenyl and quinoline moieties allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
106077-37-6 |
|---|---|
Fórmula molecular |
C18H13NO5 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
6-(4-carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO5/c1-9-16(20)15(18(23)24)13-8-12(6-7-14(13)19-9)10-2-4-11(5-3-10)17(21)22/h2-8,20H,1H3,(H,21,22)(H,23,24) |
Clave InChI |
IVCSTISPGJXCCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


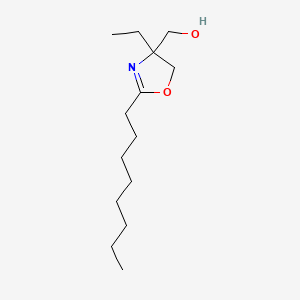
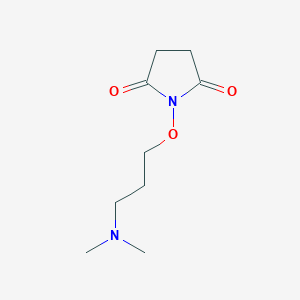
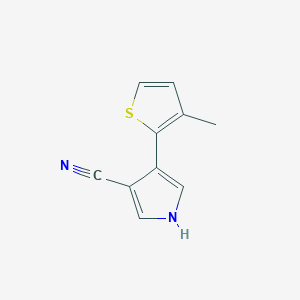
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
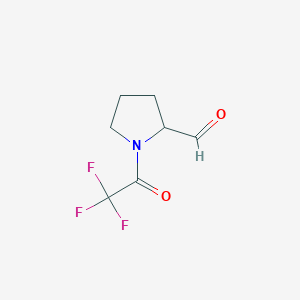
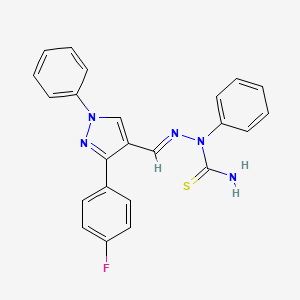
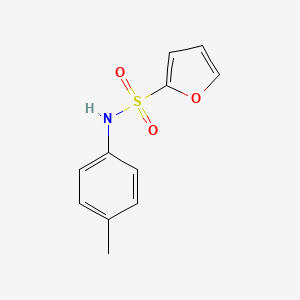
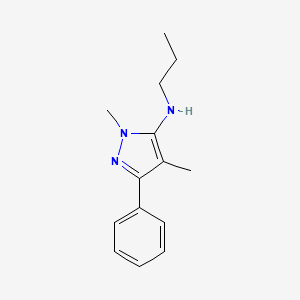
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
